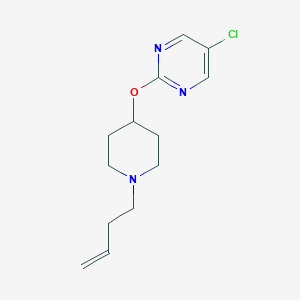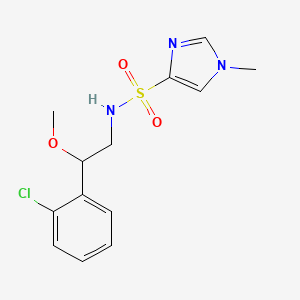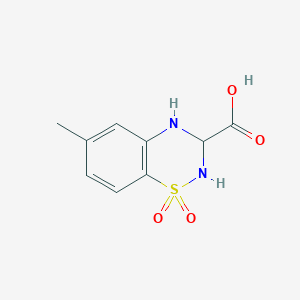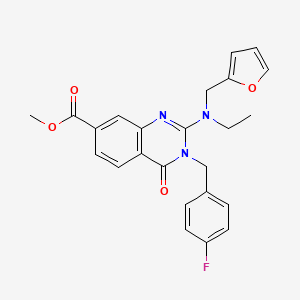![molecular formula C17H18N6OS B2651396 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 880801-62-7](/img/structure/B2651396.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . This reaction affords 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide, which can be further reacted with chloroacetic acid, followed by an acid-catalyzed esterification with methyl alcohol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffractometry . The metal center M has a 76% occupancy of ZnII and 24% of CdII. The M2+ center of the cation, located on a crystallographic inversion center, is hexacoordinated and appears as a slightly distorted octahedral [MN4O2]2+ cation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include oxidative cyclization in the presence of CdBr2 or HgCl2 . This results in extensive supramolecular networks due to the combination of metal coordination and weak interactions, such as hydrogen-bonding and aromatic–aromatic interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol has a melting point of 250-254 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
A new series of compounds, including those related to the specified chemical structure, have been synthesized to explore their antimicrobial properties. These compounds were synthesized by condensation reactions and characterized using spectroscopic techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. This research demonstrates the compound's structural features and potential as a precursor for further chemical modifications aimed at enhancing biological activity (Mahyavanshi, Parmar, & Mahato, 2011).
Antimicrobial Screening
The synthesized compounds were screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This screening indicates the compound's potential in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Mahyavanshi, Parmar, & Mahato, 2011).
Antitumor Activity
Research has also explored the antitumor activities of related compounds, highlighting their potential in cancer therapy. For instance, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives were synthesized and demonstrated promising inhibitory effects on different cancer cell lines. This suggests the role of such compounds in the development of new anticancer drugs (Albratty, El-Sharkawy, & Alam, 2017).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives have been investigated. These studies not only provide insights into the structural aspects of these complexes but also explore their antioxidant activities, underscoring the potential for these compounds in oxidative stress-related conditions (Chkirate et al., 2019).
Insecticidal Assessment
Some compounds within this chemical class have been assessed for their insecticidal properties against agricultural pests, such as the cotton leafworm. This research suggests the possibility of developing new, effective insecticides based on the compound's structure, offering an alternative to current pest management strategies (Fadda et al., 2017).
Propiedades
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-2-12-3-5-14(6-4-12)20-15(24)11-25-17-22-21-16(23(17)18)13-7-9-19-10-8-13/h3-10H,2,11,18H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOYVVBLMIVMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(4-Chlorobenzenesulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2651313.png)

![2-Chloro-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B2651316.png)
![2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide](/img/structure/B2651318.png)






![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2651328.png)
methanone](/img/structure/B2651330.png)
![1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide](/img/structure/B2651336.png)
